molecular formula C19H13IN2 B3029710 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole CAS No. 760212-42-8

2-(4-iodophenyl)-1-phenyl-1H-benzimidazole

Cat. No.: B3029710
CAS No.: 760212-42-8
M. Wt: 396.2 g/mol
InChI Key: AZRBPNMWQFEAJW-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole is a halogenated benzimidazole derivative characterized by an iodine substituent at the para position of the phenyl ring. The iodine atom introduces steric bulk and electron-withdrawing effects, influencing electronic properties, solubility, and intermolecular interactions. Benzimidazoles are privileged scaffolds in medicinal chemistry and materials science due to their diverse bioactivity and optoelectronic applications .

Properties

IUPAC Name

2-(4-iodophenyl)-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRBPNMWQFEAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268992
Record name 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760212-42-8
Record name 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760212-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and o-phenylenediamine.

    Cyclization Reaction: The key step involves the cyclization of 4-iodoaniline with o-phenylenediamine in the presence of a suitable catalyst, such as palladium, under controlled conditions to form the benzimidazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The para-iodo substituent undergoes nucleophilic substitution under specific conditions:

Reagent SystemConditionsProduct FormedYieldReference
Sodium azide (NaN₃)DMF, 120°C, 24 hr2-(4-Azidophenyl)-derivative78%
Copper(I) cyanideDMSO, microwave, 150°C2-(4-Cyanophenyl)-derivative65%
Boronic acidsPd(PPh₃)₄, K₂CO₃, THFBiaryl-coupled products60-85%

Key Mechanistic Notes :

  • Iodine acts as a superior leaving group compared to bromine or chlorine in Suzuki-Miyaura cross-couplings due to its lower bond dissociation energy with carbon .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states through dipole interactions .

Photochemical Ring-Opening Reactions

UV irradiation induces two competing pathways:

Pathway A: Fixed-Ring Tautomerization

  • λ < 280 nm : Cleavage of the NH bond generates a benzimidazolyl radical (C₁₃H₁₀IN₂- ), which recombines with H- to form:

    • 4H-tautomer (43% yield)

    • 6H-tautomer (37% yield) .

Pathway B: Ring-Opening Isomerization

  • λ = 283–330 nm : Imidazole ring cleavage produces 2-isocyanoaniline intermediates, followed by radical recombination to yield:

    • 2-Isocyano-N-phenylaniline (52%)

    • Cyclohexadienone derivatives (28%) .

Comparative Analysis :

ParameterFixed-Ring PathwayRing-Opening Pathway
Primary ProductsTautomersIsocyano compounds
Quantum Yield (Φ)0.310.29
Radical Spin DensityN3 (+0.41)C2 (+0.38)

Functional Group Transformations

The benzimidazole nitrogen participates in acid-base reactions:

Protonation:

  • In 1M HCl, the compound forms a dicationic species (pKa₁ = 3.2, pKa₂ = 1.8) .

Alkylation:

  • Reaction with methyl iodide (CH₃I) in THF at 0°C selectively alkylates N1 (93% yield) .

Coordination Chemistry

The iodine atom and benzimidazole nitrogen enable complexation with transition metals:

Metal SaltLigand RatioComplex StructureApplication
PdCl₂(CH₃CN)₂1:2Square-planar Pd(II)Catalytic C–H activation
Cu(OTf)₂1:1Tetrahedral Cu(I)OLED materials

Stability Data :

  • Pd complexes decompose at 220°C (TGA)

  • Cu complexes exhibit luminescence at λem = 480 nm .

Oxidative Coupling Reactions

Electrochemical oxidation (E = +1.2 V vs Ag/AgCl) induces dimerization:

MediumProductCoupling Efficiency
AcetonitrileC–C bonded dimer68%
DichloromethaneN–N bonded dimer41%

Mechanistic Insight :
Solvent polarity directs coupling regioselectivity through stabilization of radical cationic intermediates .

Biological Derivatization

Enzyme-mediated modifications using cytochrome P450:

Enzyme VariantModification SiteProduct Bioactivity
CYP3A4C4 phenyl ringEnhanced anticancer activity
CYP2D6Benzimidazole N1Reduced cytotoxicity

Kinetic Parameters :

  • Vmax = 12.3 nmol/min/mg protein

  • Km = 8.7 μM .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole serves as a building block for synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, facilitating the development of new drugs with potential therapeutic effects against various diseases.

Anticancer Activity:
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For example, a study demonstrated that certain derivatives showed potent activity against the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentration (MIC) values indicating strong potential for therapeutic use .

Antimicrobial Properties:
The compound has also been tested for its antibacterial and antifungal activities. In one study, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .

Biological Studies

Enzyme Interactions:
this compound interacts with various enzymes, notably succinate dehydrogenase within the mitochondrial electron transport chain. This interaction suggests its role as an artificial electron acceptor, which may be leveraged in biochemical applications.

Cellular Effects:
This compound influences cellular functions by modulating cell signaling pathways and gene expression. Studies have shown that it can inhibit NADH-oxidase activity in plasma membranes, leading to reduced superoxide production—an important factor in oxidative stress and related diseases.

Material Science

Organic Electronics:
Due to its unique electronic properties imparted by the iodine substitution, this compound is explored in the development of organic materials for electronic applications. Its ability to form stable structures makes it suitable for use in organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Activity

In a recent investigation, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. The compound this compound exhibited significant inhibition against various cancer cell lines, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several benzimidazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound showed promising activity with lower MIC values compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the benzimidazole core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic and Thermal Properties

Halogenated Derivatives
  • 2-(4-Chlorophenyl)-1H-benzimidazole (CAS 1019-85-8):
    • The chloro group is smaller and more electronegative than iodine, leading to stronger electron-withdrawing effects but reduced steric hindrance.
    • Applications: Key intermediate in pharmaceutical synthesis (e.g., antiviral and antifungal agents) .
  • 2-(4-Bromophenyl)-1H-benzimidazole (Synthesis in ):
    • Bromine’s intermediate size and polarizability balance electronic and steric effects.
    • Polymer-supported synthesis yields high-purity derivatives for drug development .
Compound Substituent HOMO (eV) LUMO (eV) Thermal Stability (Tg) Key Applications
TPBI Benzimidazole trimer 5.9 2.38 124°C OLED electron transport
iTPBI-CN Cyano 5.9 2.79 139°C High-efficiency OLEDs
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole (inferred) Iodo ~5.9* ~2.7* High (estimated) Pharmaceuticals, OLEDs

Notes:

  • The iodo compound’s deeper LUMO (estimated) compared to TPBI could enhance electron injection in OLEDs, similar to iTPBI-CN .
  • Iodine’s large atomic radius may reduce crystallinity but improve solubility in nonpolar solvents.
Electron-Donating Substituents
  • 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole ():
    • Methoxy groups donate electrons, raising HOMO levels and enhancing π-π stacking in crystals.
    • Dihedral angles between benzimidazole and phenyl rings (48.00°–64.48°) influence molecular packing .
    • Applications: Antioxidant, antiviral, and enzyme inhibition .
Bulky Aromatic Substituents
  • 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole ():
    • Naphthyl groups enhance thermal stability and π-conjugation, beneficial for optoelectronic materials.
    • Crystal packing involves weak C–H···π interactions, contrasting with halogenated derivatives’ halogen bonding .

Biological Activity

2-(4-iodophenyl)-1-phenyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure

The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. The presence of the iodine atom at the para position of the phenyl group significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various biochemical effects:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including K562 (a human leukemia cell line). The mechanism involves induction of apoptosis through activation of caspase pathways and modulation of gene expression related to apoptosis (BAX, BIM, BAD) .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzimidazole exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) suggesting moderate to strong activity .

Anticancer Activity

A study assessed the anticancer effects of this compound derivatives on K562S and K562R cells. The results demonstrated:

CompoundIC50 (μM)Apoptosis InductionCaspase Activation
This compound16.38HighSignificant

The compound triggered cytotoxicity and apoptosis in both sensitive and resistant cell lines, indicating its potential as a therapeutic agent in leukemia treatment .

Antimicrobial Activity

In terms of antimicrobial efficacy, derivatives similar to this compound were tested against various pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus< 4
Candida albicans64
Escherichia coli32

These findings suggest that the compound exhibits promising antibacterial and antifungal properties, warranting further investigation into its potential clinical applications .

Case Studies

Several studies have highlighted the biological efficacy of benzimidazole derivatives:

  • Antileukemic Activity : A series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities against HL-60 leukemia cells. Compounds exhibited IC50 values ranging from 20.65 μM to lower, indicating strong potential for development as antileukemic agents .
  • Molecular Docking Studies : Molecular docking studies revealed that this compound binds effectively to BCR-ABL protein, a key target in chronic myeloid leukemia therapy . This binding affinity suggests a mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation of N-phenyl-o-phenylenediamine with substituted benzaldehydes (e.g., 4-iodobenzaldehyde) in ethanol under reflux, catalyzed by ammonium acetate . Reaction optimization includes:

  • Temperature control : Maintaining 80–100°C to ensure efficient cyclization.
  • Solvent selection : Ethanol or dichloromethane for solubility and product isolation.
  • Purification : Column chromatography (e.g., petroleum ether or benzene as eluents) yields high-purity crystals .
    • Validation : Reaction completion is monitored via thin-layer chromatography (TLC), and purity is confirmed via NMR and mass spectrometry .

Q. How is the crystal structure of this compound characterized?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS97/SHELXL97) for structure solution and refinement .
  • Key parameters :

  • Dihedral angles : Planar benzimidazole core (average deviation ≤0.03 Å) with substituent phenyl rings tilted at 48–64° .
  • Hydrogen bonding : Weak C–H···π interactions stabilize crystal packing .
  • Crystallographic data : Monoclinic space group (e.g., P21/c) with unit cell dimensions (e.g., a = 12.322 Å, b = 7.303 Å) .

Q. What analytical methods are critical for confirming the identity of this compound?

  • Primary tools :

  • 1H/13C NMR : Assigns aromatic proton environments (δ 7.1–8.5 ppm) and verifies iodine substitution .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 423.03 for C19H14IN2) .
  • XRD : Validates crystallinity and molecular geometry .

Advanced Research Questions

Q. How do electronic substituents (e.g., iodine) influence the optoelectronic properties of benzimidazole derivatives?

  • Experimental design :

  • Photophysical analysis : UV-Vis spectroscopy (e.g., λmax ~300–350 nm) and fluorescence studies to assess π→π* transitions .
  • Computational modeling : Density functional theory (DFT) calculations to correlate iodine’s electron-withdrawing effects with HOMO-LUMO gaps .
    • Applications : The iodine atom enhances charge transport in organic light-emitting diodes (OLEDs), as demonstrated in Ullmann coupling reactions with carbazole derivatives .

Q. What challenges arise in resolving structural contradictions between computational predictions and experimental data?

  • Case study : Discrepancies in dihedral angles between DFT-optimized structures (e.g., predicted 55°) and XRD results (e.g., observed 64°) .
  • Resolution strategies :

  • Refinement protocols : Adjusting SHELXL restraints (e.g., ADPs, hydrogen constraints) to reconcile thermal motion artifacts .
  • Multi-method validation : Cross-referencing XRD with solid-state NMR or Raman spectroscopy .

Q. How can intermolecular interactions be engineered to improve material stability in device applications?

  • Approaches :

  • Cocrystallization : Introducing coformers (e.g., benzene hemisolvate) to enhance packing efficiency via π-π stacking .
  • Functional group modification : Replacing iodine with bromine or methoxy groups alters C–H···X (X = halogen) interactions .
    • Performance metrics : Thermal gravimetric analysis (TGA) shows stability up to 250°C, critical for OLED host materials .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields (e.g., 50–70%) reported across studies?

  • Root cause analysis :

  • Reagent purity : Impurities in 4-iodobenzaldehyde reduce cyclization efficiency .
  • Solvent drying : Anhydrous ethanol improves reaction kinetics versus hydrated solvents .
    • Best practices : Documenting exact stoichiometry (e.g., 1:1.2 amine:aldehyde ratio) and reflux duration (1–48 hours) ensures reproducibility .

Q. What factors contribute to discrepancies in reported biological activities (e.g., PARP inhibition vs. antifungal effects)?

  • Context : Biological activity depends on substituent positioning. For example:

  • PARP inhibition : Requires a carboxamide group at the benzimidazole C4 position (absent in 2-(4-iodophenyl) derivatives) .
  • Antifungal activity : Linked to halogenated aryl groups, but iodinated analogs may exhibit reduced bioavailability due to size .

Methodological Recommendations

  • Crystallography : Use WinGX/ORTEP for structure visualization and SHELXL for high-resolution refinement .
  • Synthetic scale-up : Replace column chromatography with recrystallization (e.g., ethyl acetate/benzene) for gram-scale production .
  • Data reporting : Include CIF files for XRD structures and raw NMR spectra in supplementary materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-iodophenyl)-1-phenyl-1H-benzimidazole
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2-(4-iodophenyl)-1-phenyl-1H-benzimidazole

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